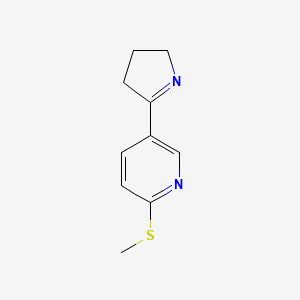
6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine is a pyridine derivative with a molecular formula of C13H19ClN2 and a molecular weight of 238.75 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers a greener and more efficient approach compared to conventional batch reactions . This method allows for the selective α-methylation of pyridines, producing the desired compound with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives .
Scientific Research Applications
6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions involving pyrrolidine derivatives.
Medicine: This compound is explored for its potential therapeutic properties, particularly in drug discovery.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This interaction can lead to different biological profiles depending on the spatial orientation of substituents and binding modes to enantioselective proteins .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
6-Chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine and pyrrolidine rings, which can lead to distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H19ClN2 |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-3-8-16-9-4-5-12(16)11-6-7-13(14)15-10(11)2/h6-7,12H,3-5,8-9H2,1-2H3 |
InChI Key |
RBRUFXMLOWDDFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)


![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)
![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)


![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)


![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)

